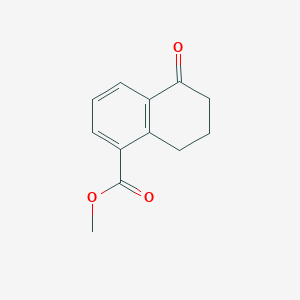
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Übersicht
Beschreibung
“Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate” is a chemical compound with the CAS Number: 59599-49-4 . It has a molecular weight of 204.23 and its IUPAC name is methyl 1-oxotetralin-5-carboxylate .
Physical And Chemical Properties Analysis
“Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate” is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.19 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Inverse-Electron-Demand Diels–Alder Reaction : This compound has been used in the preparation and inverse-electron-demand Diels–Alder reaction, indicating its utility in complex organic synthesis processes (Boger & Mullican, 2003).
Synthesis of Illudinine : It has played a role in the synthesis of methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate, a key intermediate in the synthesis of illudalanes, through a novel method of preparing indanones from tetralones (Girija, Shanker, & Rao, 1991).
Photoreactions with Amines : This compound has been involved in photoreactions with amines, promoting radical cyclization and ring expansion reactions through photoinduced electron transfer processes (Hasegawa, 1997).
Baker’s Yeast-Catalyzed Asymmetric Reduction : It has been efficiently synthesized using a baker’s yeast-catalyzed asymmetric reduction, highlighting its significance in enantioselective synthesis (Katoh et al., 2006).
Applications in Advanced Chemical Synthesis
Synthesis of Tetrahydronaphthalene Derivatives : This chemical has been used in the synthesis of various tetrahydronaphthalene derivatives, which are important in the development of new materials and pharmaceuticals (Göksu et al., 2003).
Regioselectivity Studies : Studies on the regioselectivity of the bromination of similar compounds have provided insights into the chemical behavior and potential applications of this compound in organic synthesis (Pankratov et al., 2004).
Synthesis of Functionalized Furan Derivatives : Its derivatives have been used in the synthesis of functionalized furan derivatives, showcasing its versatility in organic chemistry (Brückner & Reissig, 1985).
Crystallographic Studies : Crystallographic studies of tetrahydronaphthalene derivatives have provided valuable information about the molecular structure and properties of this compound (Kaiser et al., 2023).
Solid-State NMR Investigations : Solid-state NMR and X-ray crystallographic investigations have been conducted to understand the dynamic disorder in solid tetrahydronaphthalene derivatives, including derivatives of this compound (Facey et al., 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2,5-6H,3-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNWPCQCKKLLPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




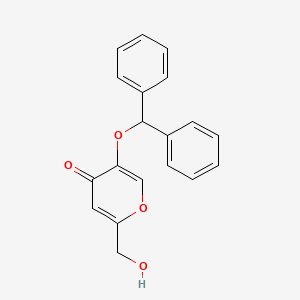
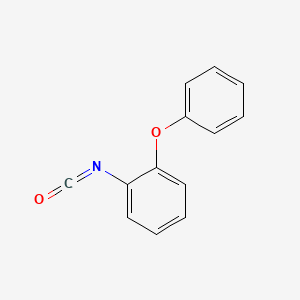

![Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione](/img/structure/B3146248.png)
![(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium](/img/structure/B3146252.png)
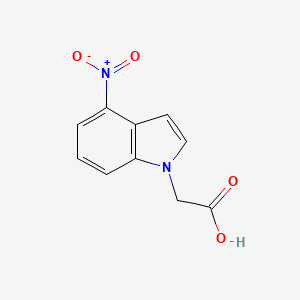
![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B3146261.png)
![5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine](/img/structure/B3146272.png)
![((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B3146293.png)
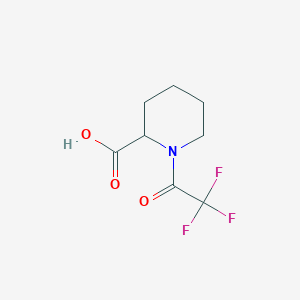
![2-[(2-Nitrophenyl)methoxy]benzoic acid](/img/structure/B3146308.png)